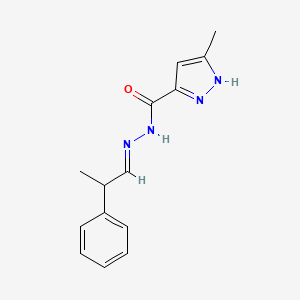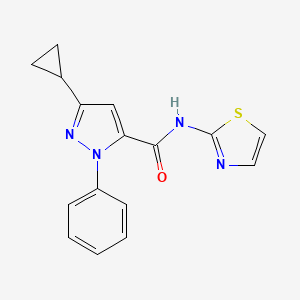
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and inflammation. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for drug development. However, one of the limitations of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is needed to fully understand its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in humans.
In conclusion, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that exhibits a variety of biochemical and physiological effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-phenylpropanal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. The synthesis method of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is the development of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide as an anti-cancer agent. Studies have shown that 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.
Propiedades
IUPAC Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14(19)13-8-11(2)16-17-13/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMRUPYGNLHOV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)